molecular formula C17H26N4O2 B12240518 3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B12240518
M. Wt: 318.4 g/mol
InChI Key: JUFWMJMECIQJHC-UHFFFAOYSA-N
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Description

3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an octahydrocyclopenta[c]pyrrole core. The presence of these functional groups suggests that the compound may exhibit interesting biological activities.

Preparation Methods

The synthesis of 3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the octahydrocyclopenta[c]pyrrole moiety. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

    Attachment of the Octahydrocyclopenta[c]pyrrole Core: The octahydrocyclopenta[c]pyrrole core can be introduced through a series of reactions, including hydrogenation and cyclization.

    Final Coupling: The final step involves coupling the pyrimidine ring with the octahydrocyclopenta[c]pyrrole core using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the octahydrocyclopenta[c]pyrrole core are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Due to its unique structure, the compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies.

    Medicine: The compound’s potential biological activities suggest that it could be explored as a lead compound for the development of new drugs, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as 2,4-dimethylpyrimidine, may exhibit similar biological activities but differ in their overall structure and properties.

    Cyclopenta[c]pyrrole Derivatives: Compounds with similar cyclopenta[c]pyrrole cores, such as octahydrocyclopenta[c]pyrrole-2-carboxamide, may share some chemical properties but differ in their biological activities due to variations in the substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-N-ethyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide

InChI

InChI=1S/C17H26N4O2/c1-4-18-16(22)21-8-14-6-5-7-17(14,9-21)10-23-15-12(2)13(3)19-11-20-15/h11,14H,4-10H2,1-3H3,(H,18,22)

InChI Key

JUFWMJMECIQJHC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CC2CCCC2(C1)COC3=NC=NC(=C3C)C

Origin of Product

United States

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